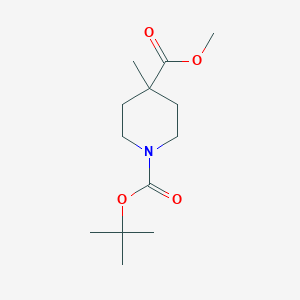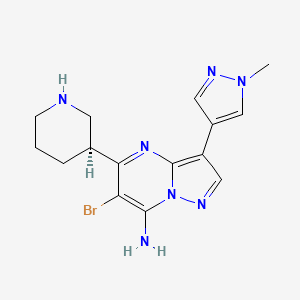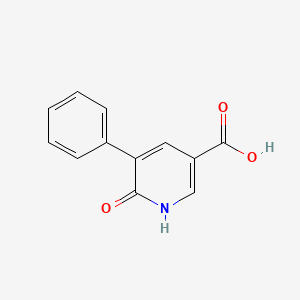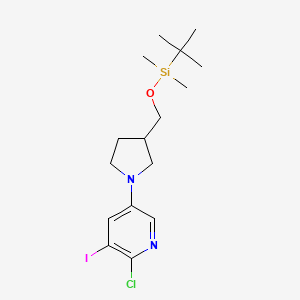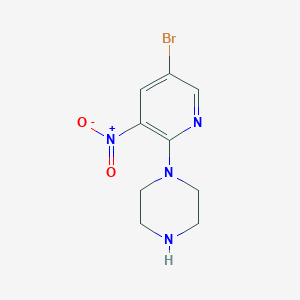![molecular formula C11H14ClN3O B1521471 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride CAS No. 1185294-67-0](/img/structure/B1521471.png)
1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride
Overview
Description
1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride is a chemical compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may interact with its targets in a similar manner to amides, but with improved stability.
Biochemical Pathways
Given the broad-spectrum biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways could be affected, leading to downstream effects such as inhibition of bacterial, viral, and leishmanial activities.
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is known to have better hydrolytic and metabolic stability compared to amides , which could potentially impact the compound’s bioavailability.
Result of Action
It’s known that 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Preparation Methods
The synthesis of 1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of appropriate precursors.
Introduction of the Tolyl Group: The tolyl group is introduced through nucleophilic substitution reactions, where the oxadiazole intermediate reacts with tolyl derivatives under specific conditions.
Formation of the Final Compound: The final step involves the reaction of the oxadiazole derivative with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research indicating its ability to inhibit the growth of certain cancer cell lines.
Biological Activity: It exhibits nematicidal and antibacterial activities, making it a candidate for developing new pesticides and antibacterial agents.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Comparison with Similar Compounds
1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride can be compared with other oxadiazole derivatives:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents, leading to variations in biological activity and chemical properties.
Tolyl Derivatives: Compounds with similar tolyl groups may exhibit comparable chemical reactivity but differ in their overall biological effects due to variations in the rest of the molecule.
Similar compounds include:
Properties
IUPAC Name |
1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-7-5-3-4-6-9(7)10-13-11(8(2)12)15-14-10;/h3-6,8H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYBXTJHTZZRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




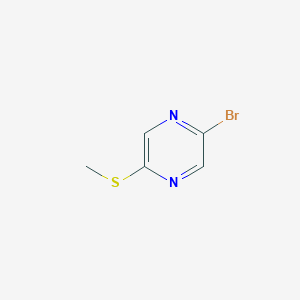
![2-Amino-6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1521394.png)

